(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to an indole ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4,4,4-trifluorobutanoic acid: Another amino acid derivative with a trifluoromethyl group, used in drug design as a bioisostere of leucine.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used as intermediates in medicinal chemistry.
Uniqueness
(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is unique due to its indole ring structure combined with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3N2O2 |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-[7-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7-6(5-17-10(7)8)4-9(16)11(18)19/h1-3,5,9,17H,4,16H2,(H,18,19)/t9-/m0/s1 |
InChI Key |
XEWNAIZKFBMBSZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
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